
4'-Chlorodiazepam
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chlorodiazepam involves the reaction of 4-chlorobenzophenone oxime with methylamine, followed by cyclization to form the benzodiazepine ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4’-Chlorodiazepam follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 4’-Chlorodiazepam undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group in the benzodiazepine ring can be reduced to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
Cardioprotection
4'-Chlorodiazepam has been extensively studied for its cardioprotective effects, particularly in models of ischemia-reperfusion injury. Research indicates that 4'-CD acts as a ligand for the mitochondrial benzodiazepine receptor, which plays a crucial role in cardiac function.
Data Table: Effects of this compound on Cardiac Parameters
Parameter | Control Group (without 4'-CD) | This compound (24 μM) |
---|---|---|
Action Potential Duration | Baseline | Reduced by 36% |
Left Ventricular Developed Pressure (LVDP) | Normal | Decreased by up to 60% |
Arrhythmia Score | Higher | Significantly lower |
Neuroprotection
In addition to its cardiac applications, this compound exhibits neuroprotective properties, particularly against amyloid-beta toxicity, which is relevant in Alzheimer's disease research.
Data Table: Neuroprotective Effects of this compound
Concentration (nM) | Cell Viability (%) | SOD Expression (Relative Units) |
---|---|---|
0 | Baseline | Baseline |
100 | Increased | Increased |
1000 | Significantly Increased | Significantly Increased |
Pharmacological Properties
This compound interacts with GABAA receptors, influencing chloride channel activity and exhibiting unique pharmacological characteristics distinct from traditional benzodiazepines.
Receptor Interaction
- GABAA Receptor Modulation : Research indicates that co-transfection with human GABAA receptor subunits allows for the identification of a specific recognition site for 4'-CD, leading to potentiation of chloride channel activity .
Case Studies and Clinical Relevance
Recent findings highlight the clinical relevance of this compound in both cardiology and neurology. For instance:
- A study demonstrated that administration of 4'-CD before ischemic events resulted in improved outcomes in animal models, suggesting its potential as a therapeutic agent in preventing ischemic heart disease .
- In neurodegenerative models, the protective effects against amyloid-beta toxicity suggest possible applications in treating Alzheimer's disease and other neurodegenerative disorders .
Mechanism of Action
4’-Chlorodiazepam exerts its effects by binding to the mitochondrial translocator protein 18kDa (TSPO). This binding influences mitochondrial membrane potential and modulates the opening of the mitochondrial permeability transition pore (mPTP). By regulating these pathways, 4’-Chlorodiazepam can protect cells from apoptosis and reduce ischemia-reperfusion injury .
Comparison with Similar Compounds
Diclazepam: An isomer of 4’-Chlorodiazepam with similar binding properties but different pharmacological effects.
Clonazolam: Another benzodiazepine derivative with high affinity for GABA receptors.
Nitrazolam: Known for its potent sedative effects and high binding affinity for GABA receptors
Uniqueness: 4’-Chlorodiazepam is unique due to its selective binding to TSPO and lack of typical benzodiazepine effects. This makes it a valuable tool in research focused on mitochondrial function and neuroprotection .
Biological Activity
4'-Chlorodiazepam (4'-CD) is a novel benzodiazepine that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, neuroprotective effects, cardioprotective properties, and implications in pharmacology and toxicology.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 319.2 g/mol
- IUPAC Name : 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one
- Appearance : Typically found in liver specimens and gastric fluid during toxicological analyses.
This compound is structurally related to diazepam and is an isomer of diclazepam, which enhances its relevance in studies regarding benzodiazepine pharmacology.
Translocator Protein Modulation
This compound acts as a ligand for the translocator protein (TSPO), which plays a crucial role in mitochondrial function and steroidogenesis. Research indicates that 4'-CD can modulate TSPO activity, leading to various biological effects:
- Cardioprotection : In a study involving isoprenaline-induced myocardial infarction in rats, 4'-CD was shown to improve cardiac functional recovery by inhibiting mitochondrial accumulation of cholesterol during reperfusion. This effect is associated with reduced oxidative stress and improved mitochondrial function .
- Neuroprotection : In organotypic hippocampal cultures, 4'-CD exhibited neuroprotective properties against amyloid-beta toxicity. The mechanism involves modulation of superoxide dismutase (SOD) protein expression, suggesting a role in reducing oxidative stress and preventing neuronal apoptosis .
Cardiovascular Effects
A significant body of research highlights the cardioprotective effects of this compound:
- Oxidative Stress Reduction : Treatment with 4'-CD led to decreased levels of reactive oxygen species (ROS) in models of cardiac injury. This reduction is linked to improved activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
- Functional Recovery : In experimental models, administration of 4'-CD resulted in enhanced cardiac recovery post-ischemia, indicating its potential as a therapeutic agent in managing ischemic heart conditions .
Neuroprotective Effects
The neuroprotective actions of this compound have been explored extensively:
- Amyloid-Beta Toxicity : Studies demonstrate that 4'-CD can mitigate the toxic effects of amyloid-beta on neurons, potentially offering therapeutic avenues for Alzheimer's disease. The compound's ability to modulate SOD expression suggests it may help maintain neuronal integrity under oxidative stress conditions .
Case Studies and Clinical Implications
Recent case studies have highlighted the detection of this compound in forensic toxicology, emphasizing its emerging presence in clinical settings:
- Detection in Toxicology Reports : The compound was first identified in the United States in May 2023 during routine toxicological screenings. Subsequent confirmations indicated its relevance in substance misuse contexts .
Summary Table of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Cardioprotection | Improved recovery post-ischemia | TSPO modulation, reduced oxidative stress |
Neuroprotection | Mitigation of amyloid-beta toxicity | Modulation of SOD expression |
Antioxidant Activity | Reduced ROS levels | Enhancement of antioxidant enzyme activity |
Q & A
Basic Research Question: What are the primary mechanisms by which 4'-chlorodiazepam exerts cardioprotective effects in doxorubicin-treated cardiomyocytes?
Methodological Answer:
this compound binds to the mitochondrial translocator protein (TSPO), inhibiting reactive oxygen species (ROS) production and mitochondrial permeability transition pore (mPTP) opening. Key experimental steps include:
- Isolation of adult cardiomyocytes : Treat cells with 20 µM doxorubicin for 18 hours after 30-minute pre-incubation with this compound (1–100 µM) .
- ROS measurement : Use fluorescent probes (e.g., DCFH-DA) and confocal microscopy to quantify ROS levels .
- mPTP opening assay : Monitor mitochondrial membrane potential (∆Ψm) with tetramethylrhodamine methyl ester (TMRM) or calcein-AM .
- Contractility analysis : Track sarcomere shortening using high-speed video microscopy .
Advanced Research Question: How do subunit compositions of GABAA receptors influence the modulatory effects of this compound?
Methodological Answer:
this compound enhances GABA responses in receptors containing α2 and β1 subunits but not α1 or α3. Experimental validation involves:
- Heterologous expression systems : Transfect HEK-293 cells with human GABAA receptor subunits (e.g., α2β1γ2 vs. α1β1γ2) .
- Electrophysiology : Use patch-clamp recordings to measure GABA-induced currents (e.g., 10 µM GABA) with/without 100 µM this compound .
- Radioligand binding : Assess modulation using [<sup>35</sup>S]TBPS binding to GABA-activated chloride channels .
Basic Research Question: What experimental models are suitable for studying this compound's neuroprotective effects?
Methodological Answer:
- Astrocyte models : Use T98G astrocyte lines exposed to glucose deprivation. Measure cell viability (MTT assay) and mitochondrial integrity (JC-1 staining for ∆Ψm) after treatment with 10–50 µM this compound .
- In vivo ischemia-reperfusion : Administer this compound (e.g., 1–5 mg/kg) pre- or post-ischemia in rodents. Assess infarct size via TTC staining and mitochondrial cholesterol accumulation via Western blotting (STAR protein levels) .
Advanced Research Question: How can researchers resolve contradictions in the effective concentration range of this compound across different model systems?
Methodological Answer:
Discrepancies (e.g., nM vs. µM potency) arise from species-specific receptor subtypes or assay conditions. Strategies include:
- Dose-response profiling : Test this compound (1 nM–100 µM) in parallel models (e.g., insect neurons vs. mammalian RDL homo-oligomers) .
- Receptor subunit screening : Compare potency in α2β1-containing receptors (human) vs. Drosophila RDL channels .
- Pharmacokinetic analysis : Measure drug accumulation in mitochondria using radiolabeled [<sup>11</sup>C]this compound and PET imaging .
Basic Research Question: What methods are used to assess this compound's impact on mitochondrial cholesterol transport during cardiac ischemia-reperfusion?
Methodological Answer:
- Mitochondrial isolation : Purify mitochondria from heart tissue post-ischemia.
- Western blotting : Quantify steroidogenic acute regulatory (STAR) protein levels using COX-IV as a loading control .
- Pharmacological inhibition : Co-administer this compound (1–10 µM) with pravastatin to block cholesterol synthesis. Analyze mitochondrial sterol content via gas chromatography .
Advanced Research Question: How does this compound interact with TSPO's cholesterol-binding site to confer cardioprotection?
Methodological Answer:
this compound binds to a site distinct from TSPO's cholesterol pocket. Key approaches:
- Competitive binding assays : Use TRO40303 (cholesterol-site ligand) and PK 11195 (TSPO antagonist) to map binding interactions .
- Molecular docking : Simulate ligand-TSPO interactions using cryo-EM structures of TSPO .
- Functional assays : Measure mPTP opening in TSPO-knockout cardiomyocytes vs. wild-type to isolate TSPO-specific effects .
Basic Research Question: What statistical methods are appropriate for analyzing this compound's dose-dependent effects?
Methodological Answer:
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Apply Tukey’s test for multi-group comparisons (e.g., mitochondrial STAR levels across treatment groups) .
- Power analysis : Ensure sample sizes (n ≥ 3) to detect ≥20% effect sizes with α = 0.05 .
Advanced Research Question: Why does this compound exhibit dual modulatory effects (potentiation vs. inhibition) on GABAA receptors?
Methodological Answer:
The effect depends on subunit composition and GABA concentration:
- Low GABA (sub-saturating) : 100 µM this compound potentiates α2β1 receptors by 180% via allosteric modulation .
- High GABA (saturating) : No potentiation observed due to receptor saturation .
- Antagonism studies : Co-apply β-carbolines (e.g., 3-HMC) to reverse this compound effects, confirming competitive interactions .
Properties
IUPAC Name |
7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMYFTJOWAJIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041116 | |
Record name | 4′-Chlorodiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Mitochondria isolated from rat brain were found to cleave cholesterol to produce pregnenolone, the precursor for hormonal steroids, at a mean rate of 21.0 pmol pregnenolone.mg protein-1.min-1. This rate-limiting step in steroidogenesis was significantly stimulated by PK 11195 (1-(2-chlorophenyl)-N-methyl-(1-methylpropyl)-3-isoquinoline carboxamide) and Ro5 4864 (4'-chlorodiazepam), ligands which bind to peripheral benzodiazepine receptors with high affinity. Low-affinity ligands for the peripheral benzodiazepine receptor such as Ro15 1788 (ethyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5 alpha][1,4] benzo-3-carboxylate) and clonazepam had no significant effect on the rate of pregnenolone synthesis. Furthermore, the rank order of potency of these compounds as inhibitors of [3H]Ro5 4864 binding was identical to the rank order for steroid production. Since the 86-amino acid peptide diazepam binding inhibitor is also thought to bind to the peripheral benzodiazepine receptor, four fragments of this peptide, a random sequence and steroidogenesis activator peptide were also evaluated for their ability to interact with peripheral benzodiazepine receptors and to stimulate steroidogenesis in rat brain mitochondria. Steroidogenesis activator peptide and two fragments of diazepam binding inhibitor significantly stimulated pregnenolone biosynthesis. In contrast to the peripheral benzodiazepine receptor ligands, no correlation between peptide potency in displacing [3H]Ro5 4864 binding and steroidogenesis was observed., Peripheral benzodiazepine receptors mediate cholesterol translocation between the outer and inner mitochondrial membranes in steroidogenic tissues. They are found in many other tissues too, including liver. We studied the effect of the peripheral benzodiazepine receptor ligands PK11195 [1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxa mid e], Ro 5-4864 (4-chlorodiazepam), hemin, protoporphyrin IX and N-methyl protoporphyrin IX on cholesterol mitochondrial intermembrane transport of cholesterol in vitro in rat liver. Endogenous cholesterol translocation from outer to inner mitochondrial membranes was significantly increased by PK11195 and N-methyl protoporphyrin IX (140% and 150% increase, respectively, at 1 microM, P<0.01). 5 microM protoporphyrin IX, 1 microM Ro 5-4864 and 5 microM hemin was ineffective. When mitochondria were labeled with exogenous [4-14C]cholesterol, PK11195 and N-methyl protoporphyrin IX were the most effective in increasing total cholesterol incorporation and cholesterol translocation into inner membranes, and their effect was dose-dependent. These data suggest that in liver the binding to peripheral benzodiazepine receptors is related to cholesterol translocation and the interaction of ligands with these receptors may play a role in the complex mechanism of regulation of cholesterol traffic between liver mitochondrial membranes., Effects of various benzodiazepines were investigated in ovariectomized rat isolated uterus which had been chronically pre-treated with different female sex hormones: oestrogen, progesterone and oestrogen + progesterone. Uteri obtained from all groups developed a spontaneous, rhythmic activity. The spontaneous activity observed in control uterus was either inhibited in a concentration-dependent manner by diazepam, 4'-chlorodiazepam, clonazepam or 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxam ide (PK 11195), or was abolished in [Ca2+]o-free solution. Diazepam, 4'-chlorodiazepam, clonazepam and PK 11195 all caused a concentration-dependent relaxation of the [K+]o-pre-contracted uterus with the relative order of potency: PK 11195 > 4'-chlorodiazepam > diazepam > clonazepam. Administration of [Ca2+]o (1 microM to 10 mM) caused a concentration-dependent contraction of uterus, bathed in [Ca2+]o-free physiological salt solution obtained from different pre-treatment groups. Incubation with different concentrations (uM) of diazepam, 4'-chlorodiazepam, clonazepam and PK 11195 caused a decrease in response to [Ca2+]o-induced contraction in all groups of rat uteri. These results indicate that micromolar benzodiazepine binding sites exist in rat uterus. Diazepam, 4'-chlorodiazepam, clonazepam and PK 11195 caused relaxation of pre-contracted rat uterus and this effect may involve the inhibition of influx of [Ca2+]o and the relaxing effects of different benzodiazepines observed in this study can be modulated by pre-treatment with different female hormones., The interactions of the atypical benzodiazepine 4'-chlorodiazepam (Ro 5-4864) with functionally expressed human GABAA receptor cDNAs were determined. Cotransfection of human alpha 2, beta 1, and gamma 2 subunits was capable of reconstituting a 4'-chlorodiazepam recognition site as revealed by a dose-dependent potentiation of t-[35S]butylbicyclophosphorothionate ([35S]-TBPS) binding to the GABA-activated chloride channel. This site is found on GABAA receptor complexes containing sites for GABA agonist-like benzodiazepines and neuroactive steroids. The importance of the alpha subunit was further demonstrated as substitution of either alpha 1 or alpha 3 for the alpha 2 subunit did not reconstitute a 4'-chlorodiazepam recognition site that was capable of modulating [35S]TBPS binding under the same experimental conditions. The 4'-chlorodiazepam modulatory site was shown to be distinct from the benzodiazepine site, but the phenylquinolines PK 8165 and PK 9084 produced effects similar to 4'-chlorodiazepam, consistent with the previous analysis of the 4'-chlorodiazepam site in brain homogenates. Further analysis of the subunit requirements revealed that coexpression of alpha 2 and beta 1 alone reconstituted a 4'-chlorodiazepam recognition site. It is interesting, however, that the 4'-chlorodiazepam site was found to inhibit [35S]TBPS binding to the GABA-activated chloride channel. Thus, the 4'-chlorodiazepam site may be reconstituted with only the alpha and beta polypeptides., For more Mechanism of Action (Complete) data for 4-CHLORODIAZEPAM (6 total), please visit the HSDB record page. | |
Record name | 4-CHLORODIAZEPAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6958 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
14439-61-3 | |
Record name | Ro 5-4864 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14439-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorodiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4′-Chlorodiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chlorodiazepam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORDIAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW0IK1742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CHLORODIAZEPAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6958 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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